molecular formula C27H30N4O3 B12456889 2,2'-{[2-(2-hydroxyphenyl)imidazolidine-1,3-diyl]bis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol CAS No. 73954-58-2

2,2'-{[2-(2-hydroxyphenyl)imidazolidine-1,3-diyl]bis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol

Cat. No.: B12456889
CAS No.: 73954-58-2
M. Wt: 458.6 g/mol
InChI Key: KDSMPPGYUMXFDK-UHFFFAOYSA-N
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Description

2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenol group and an imidazolidine ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL typically involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde. This reaction is carried out under controlled conditions, often involving solvents like methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazolidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and imidazolidine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while reduction of the imidazolidine ring produces corresponding amines.

Scientific Research Applications

2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, while the imidazolidine ring can participate in coordination with metal ions. These interactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

73954-58-2

Molecular Formula

C27H30N4O3

Molecular Weight

458.6 g/mol

IUPAC Name

2-[2-[2-(2-hydroxyphenyl)-3-[2-[(2-hydroxyphenyl)methylideneamino]ethyl]imidazolidin-1-yl]ethyliminomethyl]phenol

InChI

InChI=1S/C27H30N4O3/c32-24-10-4-1-7-21(24)19-28-13-15-30-17-18-31(27(30)23-9-3-6-12-26(23)34)16-14-29-20-22-8-2-5-11-25(22)33/h1-12,19-20,27,32-34H,13-18H2

InChI Key

KDSMPPGYUMXFDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N1CCN=CC2=CC=CC=C2O)C3=CC=CC=C3O)CCN=CC4=CC=CC=C4O

Origin of Product

United States

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